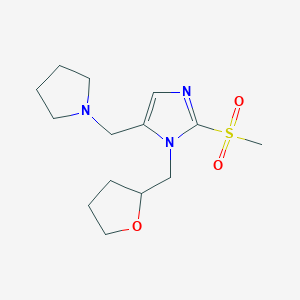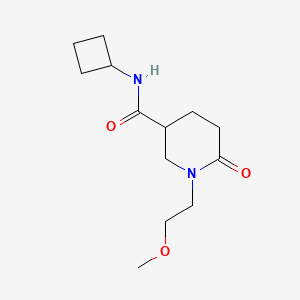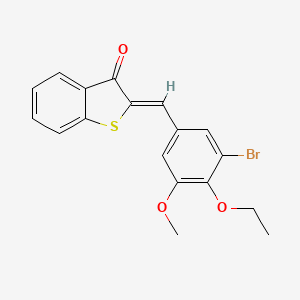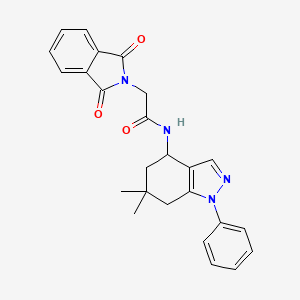
ethyl 3-(2-fluorobenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-fluorobenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinecarboxylate, also known as EFQ, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EFQ belongs to the class of piperidine derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-(2-fluorobenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. This compound has been shown to reduce inflammation in animal models of arthritis and colitis by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ethyl 3-(2-fluorobenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinecarboxylate is its versatility in terms of its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on ethyl 3-(2-fluorobenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinecarboxylate. One direction is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of the potential of this compound as a treatment for viral infections, such as hepatitis C and COVID-19. Additionally, the potential of this compound as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease, is an area of interest for future research.
Métodos De Síntesis
The synthesis of ethyl 3-(2-fluorobenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinecarboxylate involves a multi-step process that begins with the reaction of 2-fluorobenzaldehyde with piperidine in the presence of a base to form 2-fluorobenzylpiperidine. The resulting compound is then reacted with ethyl 3-oxopiperidine-1-carboxylate in the presence of a catalyst to form this compound. The final product is purified through column chromatography to obtain a high yield of pure this compound.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-fluorobenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinecarboxylate has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumors in animal models. Additionally, this compound has been shown to possess anti-viral properties by inhibiting the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
ethyl 3-[(2-fluorophenyl)methyl]-1-(quinoline-6-carbonyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O3/c1-2-31-24(30)25(16-20-7-3-4-9-21(20)26)12-6-14-28(17-25)23(29)19-10-11-22-18(15-19)8-5-13-27-22/h3-5,7-11,13,15H,2,6,12,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKATJAPVDADRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=CC3=C(C=C2)N=CC=C3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-benzodioxol-5-yloxy)-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide trifluoroacetate](/img/structure/B6093441.png)

![3,4-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B6093450.png)

![N-(2-aminoethyl)-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6093465.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B6093484.png)

![1-(diethylamino)-3-[2-methoxy-4-({methyl[2-(1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6093491.png)
![N-({1-[(4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6093494.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6093512.png)

![4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoic acid](/img/structure/B6093517.png)
